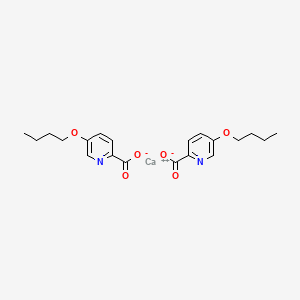
calcium;5-butoxypyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;5-butoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a calcium ion coordinated to the carboxylate group of 5-butoxypyridine-2-carboxylic acid. Pyridinecarboxylates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;5-butoxypyridine-2-carboxylate typically involves the reaction of 5-butoxypyridine-2-carboxylic acid with a calcium salt, such as calcium chloride or calcium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;5-butoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butoxy group or the pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylate oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
Calcium;5-butoxypyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of calcium;5-butoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinic Acid (2-pyridinecarboxylic acid)
- Nicotinic Acid (3-pyridinecarboxylic acid)
- Isonicotinic Acid (4-pyridinecarboxylic acid)
Uniqueness
Calcium;5-butoxypyridine-2-carboxylate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to other pyridinecarboxylates
Propriétés
Numéro CAS |
89816-15-9 |
|---|---|
Formule moléculaire |
C20H24CaN2O6 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
calcium;5-butoxypyridine-2-carboxylate |
InChI |
InChI=1S/2C10H13NO3.Ca/c2*1-2-3-6-14-8-4-5-9(10(12)13)11-7-8;/h2*4-5,7H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
XGHLZIABMZGESO-UHFFFAOYSA-L |
SMILES canonique |
CCCCOC1=CN=C(C=C1)C(=O)[O-].CCCCOC1=CN=C(C=C1)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



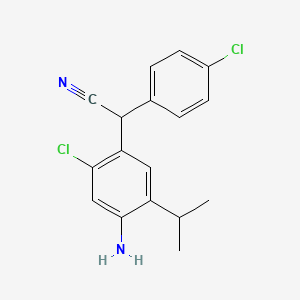
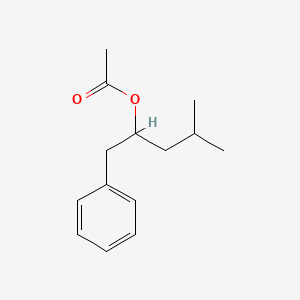
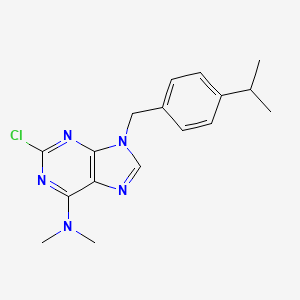


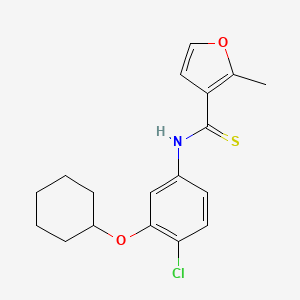


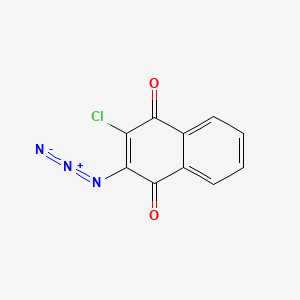
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)



